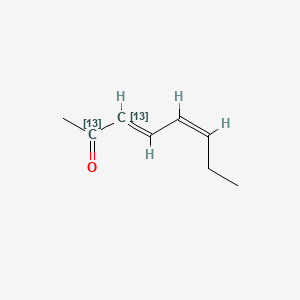
N-Methoxy-N-methylacetamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methylacetamide-d3 is a deuterium-labeled version of N-Methoxy-N-methylacetamide. This compound is often used in scientific research due to its unique properties and applications. The deuterium labeling makes it particularly useful in various analytical and synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxy-N-methylacetamide-d3 can be synthesized by reacting N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and solvents, as well as efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methylacetamide-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as Grignard reagents or organolithium compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of various substituted amides.
Reduction: Formation of N-methylacetamide.
Oxidation: Formation of N-methoxy-N-methylacetamide oxides.
Scientific Research Applications
N-Methoxy-N-methylacetamide-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ketones and aldehydes.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of complex organic molecules and materials science
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylacetamide-d3 involves its role as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, which can alter the compound’s physical and chemical properties. This labeling allows for precise tracking and analysis in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in metabolic studies or reaction intermediates in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylacetamide: The non-deuterated version of the compound.
N-Methylacetamide: Lacks the methoxy group and deuterium labeling.
N,O-Dimethylhydroxylamine: A precursor in the synthesis of N-Methoxy-N-methylacetamide-d3.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms allows for enhanced stability and precise tracking in various studies, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
106.14 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3/i1D3 |
InChI Key |
OYVXVLSZQHSNDK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(C)OC |
Canonical SMILES |
CC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
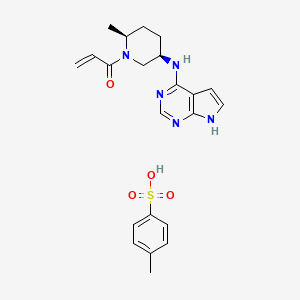


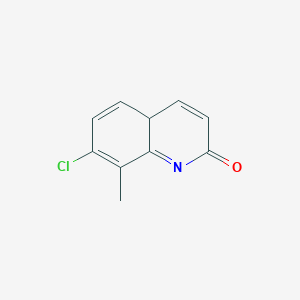
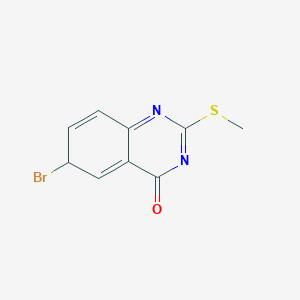
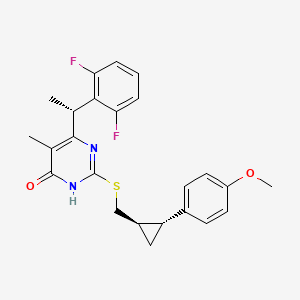
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
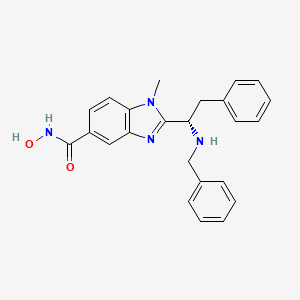
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)

